molecular formula C13H15N B1617855 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile CAS No. 78103-84-1

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile

Cat. No. B1617855
Key on ui cas rn: 78103-84-1
M. Wt: 185.26 g/mol
InChI Key: KVCDGRBBCSUPPR-UHFFFAOYSA-N
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Patent
US04481133

Procedure details

46.3 g of 85% phosphoric acid, 46.3 g of polyphosphoric acid, 250 ml of toluene and 92.6 g of 5-methyl-2-phenyl-4-hexene nitrile are mixed together and heated at 100° C. while stirring for 3 hours. The mixture is then poured on to ice. The mixture is now extracted with ether, washed with water, with 10% sodium carbonate solution and again with water until neutral, dried, evaporated and distilled in vacuo. There are obtained 85.3 g of 1,1-dimethyl-4-cyano-tetralin of boiling point 114° C./2 mm; nD20 =1.5351; yield 92%. Odour: pleasantly fruity, tobacco-like, after straw with a resemblance of patchouli and amber.
Quantity
46.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7]([CH3:19])=[CH:8][CH2:9][CH:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:11]#[N:12]>C1(C)C=CC=CC=1>[CH3:6][C:7]1([CH3:19])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:10]([C:11]#[N:12])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
46.3 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
polyphosphoric acid
Quantity
46.3 g
Type
reactant
Smiles
Name
Quantity
92.6 g
Type
reactant
Smiles
CC(=CCC(C#N)C1=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is then poured on to ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is now extracted with ether
WASH
Type
WASH
Details
washed with water, with 10% sodium carbonate solution and again with water until neutral,
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CCC(C2=CC=CC=C12)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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